AR-L 100 BS

Description

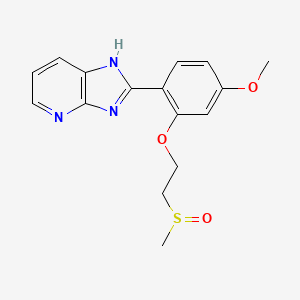

Structure

3D Structure

Properties

CAS No. |

77303-18-5 |

|---|---|

Molecular Formula |

C16H17N3O3S |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

2-[4-methoxy-2-(2-methylsulfinylethoxy)phenyl]-1H-imidazo[4,5-b]pyridine |

InChI |

InChI=1S/C16H17N3O3S/c1-21-11-5-6-12(14(10-11)22-8-9-23(2)20)15-18-13-4-3-7-17-16(13)19-15/h3-7,10H,8-9H2,1-2H3,(H,17,18,19) |

InChI Key |

PKNOXLRZOZVZIP-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C2=NC3=C(N2)C=CC=N3)OCCS(=O)C |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC3=C(N2)C=CC=N3)OCCS(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(4-methoxy-2-((2-methylsulfinyl)ethoxy)phenyl)-3H-imidazo(4,5-b)pyridine AR L100 AR-L 100 BS AR-L-100 BS AR-L100 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Sulmazole: A Dual-Pathway Cardiotonic

Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Sulmazole (AR-L 115 BS) represents a pivotal milestone in cardiovascular pharmacology as the prototype of the imidazopyridine class of cardiotonic agents. Unlike pure catecholamines or digitalis glycosides, sulmazole was the first agent to unequivocally demonstrate a dual mechanism of action : phosphodiesterase (PDE) inhibition combined with myofilament calcium sensitization.

Although its clinical development was halted due to toxicity (specifically hepatic and potential carcinogenicity in long-term animal studies) and side effects (visual disturbances), its pharmacological profile laid the groundwork for successful "calcium sensitizers" like pimobendan and levosimendan. This guide dissects the molecular pharmacodynamics of sulmazole, distinguishing its primary inotropic drivers from its secondary metabolic effects.

Molecular Pharmacology: The Dual-Pathway Mechanism

Sulmazole increases myocardial contractility (positive inotropy) and relaxes vascular smooth muscle (vasodilation) through two distinct but synergistic molecular pathways.

Mechanism I: Phosphodiesterase III Inhibition

The "cAMP-dependent" component of sulmazole’s action involves the competitive inhibition of Phosphodiesterase III (PDE3) , the cGMP-inhibited cAMP phosphodiesterase.

-

Target: PDE3 (specifically the PDE3A isoform in cardiomyocytes).

-

Action: By blocking the hydrolysis of cAMP, sulmazole elevates intracellular cAMP levels in the "compartmentalized" vicinity of the sarcoplasmic reticulum (SR) and L-type calcium channels.

-

Downstream Effect:

-

PKA Activation: Elevated cAMP activates Protein Kinase A (PKA).

-

Calcium Influx: PKA phosphorylates L-type

channels ( -

Lusitropy: PKA phosphorylates phospholamban (PLB), relieving its inhibition of SERCA2a, thereby accelerating

reuptake into the SR (improving relaxation).

-

Mechanism II: Calcium Sensitization (The "Unique" Factor)

Unlike pure PDE inhibitors (e.g., milrinone), sulmazole enhances the contractile force at submaximal calcium concentrations without necessarily increasing the calcium transient amplitude to the same extent.

-

Target: Troponin C (TnC) regulatory complex on the thin filament.

-

Action: Sulmazole increases the affinity of the N-terminal low-affinity

binding sites of TnC for calcium. -

Stereoselectivity: This mechanism is highly stereospecific. The (+) enantiomer of sulmazole is a potent calcium sensitizer, whereas the (-) enantiomer acts primarily as a PDE inhibitor.[1]

-

Therapeutic Advantage: This allows for increased contractility with a lower energy cost (less ATP used for

cycling) and reduced risk of calcium-overload arrhythmias compared to pure beta-agonists.

Secondary Mechanism: A1 Adenosine Receptor Antagonism

Sulmazole acts as a competitive antagonist at

-

Physiological Context: Endogenous adenosine typically acts via

receptors (coupled to -

Sulmazole Effect: By blocking this constitutive "brake," sulmazole disinhibits adenylate cyclase, further augmenting cAMP levels. This mechanism also contributes to the drug's side effect profile, particularly potential arrhythmias and wakefulness/CNS effects.

Visualization: Signaling Integration

The following diagram illustrates the convergence of PDE inhibition, Calcium Sensitization, and Adenosine Antagonism within the cardiomyocyte.

Figure 1: Signal transduction pathways of sulmazole in the cardiomyocyte, highlighting the dual modulation of cAMP kinetics and myofilament sensitivity.

Experimental Validation Protocols

To rigorously confirm the mechanism of action of a sulmazole-like compound, researchers utilize two "gold standard" assays. These protocols are designed to be self-validating by isolating specific cellular subsystems.

Protocol A: Skinned Cardiac Fiber Assay (Calcium Sensitization)

This assay eliminates membrane receptor effects (like PDE inhibition or Beta-adrenergic stimulation) to isolate the direct effect on the contractile apparatus.

-

Tissue Preparation:

-

Dissect left ventricular trabeculae from the animal model (e.g., Guinea Pig or Porcine heart).

-

Chemical Skinning: Incubate fibers in a solution containing 1% Triton X-100 for 24 hours at 4°C. This dissolves all lipid membranes (sarcolemma, SR), leaving the myofilament lattice intact.

-

-

Mounting:

-

Attach the skinned fiber between a force transducer and a length-adjusting motor in a perfusion bath.

-

Set sarcomere length to 2.2 µm using laser diffraction (optimal overlap).

-

-

Experimental Solutions:

-

Prepare a range of pCa solutions (

) ranging from 9.0 (relaxing) to 4.5 (maximal activation) using EGTA buffering. -

Control Group: pCa curve with vehicle.

-

Treatment Group: pCa curve with Sulmazole (e.g., 100 µM).

-

-

Data Acquisition:

-

Measure steady-state isometric force at each pCa step.

-

Normalize force to the maximal

-activated force (

-

-

Analysis (The Validation Step):

-

Plot Force vs. pCa.

-

Result: A leftward shift of the sigmoidal curve (

decreases) without a significant increase in maximal force indicates Calcium Sensitization . -

Note: Pure PDE inhibitors (e.g., IBMX) will show no effect in this assay because the cAMP signaling machinery is removed by skinning. This validates the "sensitizer" mechanism.

-

Protocol B: PDE Isoenzyme Inhibition Assay

This assay quantifies the potency and selectivity against PDE III versus other isoforms (PDE I, II, IV).

-

Enzyme Isolation:

-

Homogenize cardiac tissue and perform DEAE-Sepharose chromatography to separate PDE isoforms based on elution profiles.

-

Identify PDE III peak using specific substrates (

cAMP) and inhibitors (cGMP inhibition).

-

-

Reaction Setup:

-

Substrate:

-cAMP (approx. 0.1 - 1.0 -

Incubate enzyme fraction with Sulmazole (

to

-

-

Termination & Separation:

-

Stop reaction by boiling or adding snake venom (converts 5'-AMP to adenosine).

-

Separate product (Adenosine) from substrate (cAMP) using ion-exchange resin.

-

-

Calculation:

-

Determine

values.[2] -

Result: Sulmazole typically exhibits an

in the low micromolar range for PDE III, with significantly lower affinity for PDE I or IV.

-

Structure-Activity Relationship (SAR) & Metabolism

The Sulfoxide Chirality

Sulmazole is a sulfoxide: 2-[(2-methoxy-4-methylsulfinyl)phenyl]-1H-imidazo[4,5-b]pyridine .

-

Chiral Center: The sulfur atom of the sulfoxide group is a chiral center.

-

Enantiomeric Divergence:

-

Implication: This separation of effects proved that sensitization and PDE inhibition are distinct molecular events, not obligate couplers.

Metabolic Activation/Deactivation

Sulmazole undergoes metabolic reduction and oxidation:

-

Reduction to Sulfide (EMD 46512): The sulfoxide is reduced to a sulfide. Interestingly, the sulfide metabolite (EMD 46512) is a potent inhibitor of Na+/K+ ATPase (digitalis-like effect). This adds a potential third layer of inotropy (and toxicity) in vivo that is not present in vitro if only the parent compound is used.

-

Oxidation to Sulfone: The sulfoxide can be further oxidized to the sulfone, which is generally less active.

| Compound Form | Primary Mechanism | Secondary Mechanism |

| Sulmazole (Racemic) | PDE III Inhibition + Ca Sensitization | A1 Antagonism |

| (+) Enantiomer | Ca Sensitization (Dominant) | PDE Inhibition |

| (-) Enantiomer | PDE Inhibition (Dominant) | Weak Sensitization |

| Sulfide Metabolite | Na+/K+ ATPase Inhibition | - |

References

-

Van Meel, J. C. A. (1987). The mechanism of action of the cardiotonic drug sulmazole (AR-L 115 BS).[4]Archives Internationales de Pharmacodynamie et de Thérapie . Link

-

Herzig, J. W., et al. (1981). Ca2+ sensitization of cardiac myofibrils by the cardiotonic agent AR-L 115 BS.Journal of Molecular and Cellular Cardiology . Link

-

Parsons, W. J., Ramkumar, V., & Stiles, G. L. (1988). The new cardiotonic agent sulmazole is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi.[5][6]Molecular Pharmacology . Link

-

Lues, I., Siegel, R., & Harting, J. (1988). Effect of isomazole on the responsiveness to calcium of the contractile elements in skinned cardiac muscle fibres of various species.European Journal of Pharmacology . Link

-

Endoh, M., et al. (1985). Effects of the new cardiotonic agent sulmazole on the slow inward current of sheep cardiac Purkinje fibres.Naunyn-Schmiedeberg's Archives of Pharmacology . Link

Sources

- 1. Phosphodiesterase inhibition and Ca2+ sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imidazopyridines: roles of pyridine nitrogen position and methylsulfinyl oxygen for in vitro positive inotropic mechanism and chronotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of the new cardiotonic agent sulmazole on the slow inward current of sheep cardiac Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The new cardiotonic agent sulmazole is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling AR-L 115 BS (Sulmazole): A Comprehensive Guide to A1 Adenosine Receptor Antagonism and Gi Protein Modulation

Executive Summary

AR-L 115 BS, widely known in pharmacological literature as sulmazole, represents a unique class of imidazopyridine cardiotonic agents[1]. Unlike classical positive inotropes that rely exclusively on beta-adrenergic agonism or pure phosphodiesterase (PDE) inhibition, AR-L 115 BS exerts a multifaceted mechanism of action[2]. Its defining pharmacological hallmark—and the focus of this technical whitepaper—is its role as a competitive antagonist of the A1 adenosine receptor and its functional blockade of the inhibitory guanine nucleotide-regulatory protein, Gi[3].

This whitepaper provides an in-depth mechanistic analysis and outlines self-validating experimental protocols designed for researchers investigating cyclic nucleotide regulation and myocardial contractility.

Section 1: Mechanistic Architecture and Signaling Causality

In cardiac and adipose tissues, the A1 adenosine receptor is classically coupled to the Gi protein. Activation by endogenous adenosine leads to the inhibition of adenylate cyclase (AC), thereby suppressing cyclic AMP (cAMP) production[4]. AR-L 115 BS disrupts this inhibitory axis.

By competitively binding to the A1 receptor, AR-L 115 BS prevents adenosine-mediated Gi activation[3]. Furthermore, empirical evidence demonstrates that AR-L 115 BS attenuates the capacity of GTP to inhibit AC activity, effectively neutralizing Gi function[5]. This disinhibition restores and elevates intracellular cAMP levels, activating Protein Kinase A (PKA), which subsequently phosphorylates L-type Ca2+ channels to increase calcium influx and enhance myocardial contractility[2].

While approximately 50% of the drug's effect on cAMP accumulation is attributed to PDE inhibition, the remaining production is driven entirely by this A1/Gi-mediated stimulation of adenylate cyclase[5].

Mechanism of Action: AR-L 115 BS antagonizes the A1 receptor, blocking Gi-mediated AC inhibition.

Section 2: Quantitative Pharmacodynamics

To establish the efficacy of AR-L 115 BS, we must evaluate its binding kinetics and functional parameters derived from preclinical models. The following table synthesizes the quantitative data regarding its receptor affinities and in vivo dose ranges[2][3].

Table 1: Pharmacological Profile of AR-L 115 BS (Sulmazole)

| Parameter | Value / Range | Target / Model | Functional Outcome |

| A1 Receptor EC50 | 11 - 909 µM | Rat Adipocyte / Cardiac Membranes | Competitive antagonism of inhibitory A1 receptors |

| PDE Inhibition | ~50% contribution | Intracellular Cytosol | Prevents cAMP degradation (secondary mechanism) |

| In Vivo Dose (Rat) | 0.1 - 10 mg/kg | Wistar Rat (Intravenous) | Dose-dependent increase in LVSP and dP/dtmax |

| In Vivo Dose (Dog) | 0.5 - 5.0 mg/kg | Canine Model (Intravenous) | Increased cardiac index, reduced wedge pressure |

Section 3: Self-Validating Experimental Protocols

As an Application Scientist, designing an experiment to isolate the A1/Gi axis from the PDE inhibitory effects of AR-L 115 BS requires precise controls. The following protocols utilize pertussis toxin (PTX) and adenosine deaminase (ADA) to create a closed, self-validating system[5].

Protocol 1: Isolation of Gi-Blockade via Pertussis Toxin Modification

Rationale & Causality: Pertussis toxin catalyzes the ADP-ribosylation of the α-subunit of Gi, uncoupling it from the receptor. If AR-L 115 BS acts by blocking Gi, PTX treatment should abolish the drug's stimulatory effect on AC.

-

Membrane Preparation: Isolate adipocyte or cardiomyocyte membranes using differential centrifugation in a HEPES-buffered sucrose solution (pH 7.4).

-

PTX Treatment: Incubate membranes with 10 µg/mL activated pertussis toxin and 1 mM NAD+ for 30 minutes at 30°C to ensure complete ADP-ribosylation of Gi.

-

Adenylate Cyclase Assay: Incubate the washed membranes with [α-32P]ATP (1 µCi) and unlabeled ATP (0.1 mM) in the presence of AR-L 115 BS (100 µM).

-

Validation Step (Reconstitution): To prove absolute causality, reconstitute the PTX-treated membranes with purified exogenous Gi/Go proteins.

-

Observation: AR-L 115 BS will fail to stimulate AC in PTX-treated membranes. Upon Gi reconstitution, the stimulatory effect of AR-L 115 BS is fully restored, unequivocally validating Gi as the functional target[5].

Protocol 2: Elimination of Endogenous Adenosine

Rationale & Causality: To prove that AR-L 115 BS acts as a competitive antagonist rather than a direct AC activator, one must remove the endogenous agonist (adenosine) from the system.

-

ADA Pre-treatment: Treat the membrane suspension with Adenosine Deaminase (2 U/mL) for 15 minutes at 37°C to convert all endogenous adenosine to inactive inosine.

-

Baseline Establishment: Measure basal cAMP accumulation using a homogenous time-resolved fluorescence (HTRF) assay.

-

Agonist/Antagonist Titration: Introduce a stable A1 agonist to suppress cAMP. Subsequently, titrate AR-L 115 BS (10 µM to 1 mM) and map the rightward shift of the agonist dose-response curve, confirming competitive antagonism[5].

Workflow for validating AR-L 115 BS Gi-blockade using ADA and PTX reconstitution.

Section 4: Scientific Integrity and Trustworthiness

Why do we insist on this dual-validation approach? In early cardiovascular pharmacology, the inotropic effects of AR-L 115 BS were mistakenly attributed solely to PDE inhibition and direct calcium sensitization of troponin[6]. By systematically eliminating endogenous adenosine (via ADA) and chemically knocking out Gi (via PTX), we isolate the specific variable of interest. The fact that the addition of purified Gi restores the drug's efficacy is the gold standard of causality in biochemical pharmacology. It transforms a correlative observation into a definitive mechanistic law[5].

Conclusion

AR-L 115 BS (Sulmazole) remains a pivotal compound in cardiovascular research. Its ability to competitively antagonize the A1 adenosine receptor and functionally block Gi provides a critical tool for dissecting cardiac signaling pathways[3]. By employing rigorous, self-validating protocols like PTX modification and Gi reconstitution, researchers can confidently leverage AR-L 115 BS to explore the nuanced dynamics of myocardial contractility and cyclic nucleotide regulation.

References

-

Parsons WJ, Ramkumar V, Stiles GL. "The new cardiotonic agent sulmazole is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi." Molecular Pharmacology (1988). Source: PubMed. URL:[Link]

-

Wikipedia Contributors. "Sulmazole." Source: Wikipedia. URL: [Link]

-

Herzig JW, et al. "Effects of new inotropic agents on Ca++ sensitivity of contractile proteins." PubMed (1988). Source: PubMed. URL:[Link]

Sources

- 1. Sulmazole - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The new cardiotonic agent sulmazole is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effects of new inotropic agents on Ca++ sensitivity of contractile proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulmazole: Mechanisms of Cyclic AMP Accumulation and Calcium Sensitization

An In-Depth Technical Guide for Pharmacological Research

Executive Summary

Sulmazole (AR-L 115 BS) represents a pivotal compound in the evolution of positive inotropic agents. Originally classified strictly as a phosphodiesterase (PDE) inhibitor, advanced characterization revealed a complex pharmacodynamic profile involving Class III PDE inhibition , Adenosine A1 receptor antagonism , and myofibrillar calcium sensitization .

This guide dissects the specific effects of sulmazole on cyclic AMP (cAMP) accumulation in cardiac tissue, contrasting its biochemical footprint with its physiological output. For researchers, the critical insight is the dissociation between cAMP levels and contractile force : unlike catecholamines, sulmazole achieves positive inotropy with disproportionately lower elevations in cAMP, driven by its secondary mechanism of calcium sensitization.

Mechanistic Architecture: The Dual-Pathway Model

To understand sulmazole's effect on cAMP, one must analyze the convergence of two distinct signaling events. Unlike pure PDE inhibitors (e.g., milrinone), sulmazole actively modulates the receptor-G protein interface while simultaneously inhibiting degradation.

2.1 The Signaling Cascade

-

PDE Inhibition: Sulmazole inhibits the low-Km, cAMP-specific phosphodiesterase (PDE III). This prevents the hydrolysis of cAMP to 5'-AMP, prolonging the half-life of the second messenger.

-

Gi Protein Blockade / A1 Antagonism: Sulmazole acts as a competitive antagonist at the A1 adenosine receptor.[1][2] Under normal conditions, endogenous adenosine acts on A1 receptors to activate

, which inhibits Adenylyl Cyclase (AC). By blocking this interaction, sulmazole disinhibits AC, effectively raising the "ceiling" for cAMP production.

2.2 Pathway Visualization

The following diagram illustrates the convergence of these mechanisms on the contractile machinery.

Caption: Sulmazole increases contractile force via three distinct nodes: A1 receptor antagonism, PDE III inhibition, and direct Troponin C sensitization.

Experimental Protocol: Measuring cAMP in Cardiac Tissue

Reliable quantification of cAMP in response to sulmazole requires strict adherence to temporal precision. cAMP is labile; post-mortem ischemia causes rapid fluctuations. The following protocol is validated for guinea pig papillary muscle , a standard model for myocardial contractility.

3.1 Experimental Setup

-

Tissue: Right ventricular papillary muscles (diameter < 1.0 mm to ensure oxygen diffusion).

-

Buffer: Tyrode’s solution (aerated with 95% O2 / 5% CO2), 37°C.

-

Stimulation: Field stimulation via platinum electrodes (1 Hz, voltage 10-20% above threshold).

3.2 The "Freeze-Clamp" Workflow

The critical step is the termination of the reaction. Chemical fixation is too slow; physical freezing is required.

Caption: Critical workflow for cAMP preservation. The Wollenberger clamp step must occur while the muscle is still mechanically active.

3.3 Protocol Validation Checkpoints (Self-Validating System)

-

Basal Stability: Control muscles must maintain stable cAMP levels (approx. 4-6 pmol/mg protein) for the duration of the experiment.

-

Positive Control: Use Isoproterenol (0.1 µM). If cAMP does not increase >2-fold, the assay sensitivity or freezing speed is compromised.

-

Extraction Efficiency: Recovery of added radioactive cAMP tracer during the ether extraction step should exceed 85%.

Data Analysis & Pharmacodynamics[3]

Sulmazole exhibits a "cAMP-sparing" inotropic effect. While beta-adrenergic agonists like isoproterenol drive force linearly with cAMP accumulation, sulmazole increases force with significantly less cAMP generation.

4.1 Comparative Potency Table

The following data summarizes the effects of sulmazole compared to standard agents in guinea pig atrial preparations.

| Parameter | Sulmazole (AR-L 115 BS) | Theophylline | Orciprenaline (Beta-Agonist) |

| Primary Mechanism | PDE Inhibition + Ca Sensitization | Non-selective PDE Inhibition | Adenylyl Cyclase Stimulation |

| Max Effective Conc. | 300 µM | 1000 µM | 10 µM |

| Force Increase (%) | +192% | +111% | +277% |

| cAMP Accumulation | Moderate (Delayed onset) | Moderate | High (Rapid onset) |

| Effect on | Decreased or Unchanged* | Increased | Increased |

*Note: The reduction in slow inward current (

4.2 The "Isi Paradox"

A critical finding in electrophysiological studies (voltage clamp) is that sulmazole often reduces the slow inward calcium current (

-

Classical cAMP Theory: Increased cAMP

PKA -

Sulmazole Reality: The drug increases intracellular Calcium (

) so effectively (via SR release and sensitization) that the driving force for calcium entry diminishes, or Ca-dependent inactivation of the channel occurs. This proves that the inotropy is not solely dependent on transmembrane Ca2+ influx.

The Calcium Sensitization Factor[3][4]

Researchers must account for the stereospecificity of sulmazole when interpreting cAMP data. Sulmazole is a racemic mixture.

-

(+)-Sulmazole: The potent enantiomer. It acts as a strong calcium sensitizer (increasing the affinity of Troponin C for Ca2+) and a PDE inhibitor.[3]

-

(-)-Sulmazole: A weak PDE inhibitor with minimal sensitizing activity.

Implication for Drug Development: If your assay shows a disconnect between cAMP levels and contractility (i.e., high force, low cAMP), you are likely observing the calcium sensitizing effect of the (+)-enantiomer. This "dual mechanism" is highly desirable as it reduces the energetic cost of contraction compared to pure catecholamines, potentially lowering the risk of calcium-overload-induced arrhythmias.

References

-

Parsons, W. J., et al. (1988). "The new cardiotonic agent sulmazole is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi."[1][2] Molecular Pharmacology. Link

-

Endoh, M., et al. (1985). "Differential effects of sulmazole (AR-L 115 BS) on contractile force and cyclic AMP levels in canine ventricular muscle: comparison with MDL 17,043." Journal of Pharmacology and Experimental Therapeutics. Link

-

Achenbach, C., et al. (1984). "Effects of the new cardiotonic agent sulmazole on the slow inward current of sheep cardiac Purkinje fibres." Arzneimittelforschung. Link

-

Lee, J. A., et al. (1991). "Increase in calcium sensitivity of cardiac myofibrils contributes to the cardiotonic action of sulmazole."[4] Biochemical Pharmacology. Link

-

Borasio, P. G., et al. (1992).[5] "Sulmazole effects on PGE2 and D-Ala2-Met-enkephalinamide modulation of cyclic AMP synthesis and neurotransmitter release in a sympathetic ganglion."[5] Neuroscience Letters. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. The new cardiotonic agent sulmazole is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. Increase in calcium sensitivity of cardiac myofibrils contributes to the cardiotonic action of sulmazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulmazole effects on PGE2 and D-Ala2-Met-enkephalinamide modulation of cyclic AMP synthesis and neurotransmitter release in a sympathetic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulmazole: Mechanisms of Gi Protein Blockade and Adenylate Cyclase Disinhibition

Executive Summary

This technical guide delineates the molecular mechanisms by which Sulmazole (AR-L 115 BS) , a benzimidazole-derived cardiotonic agent, modulates the adenylyl cyclase (AC) signaling pathway. While historically categorized primarily as a phosphodiesterase (PDE) inhibitor and calcium sensitizer, advanced mechanistic studies reveal a critical third mode of action: the functional blockade of the inhibitory guanine nucleotide-binding protein (Gi) .[1]

For researchers in drug discovery and signal transduction, understanding this mechanism is vital. Sulmazole does not merely antagonize the upstream receptor; it directly interferes with the GTP-GDP exchange cycle of the Gi alpha subunit. This "double-negative" mechanism—inhibiting the inhibitor—results in the net stimulation of cAMP accumulation, contributing significantly to its positive inotropic effects.

Molecular Mechanism of Action[1]

Sulmazole operates via a multi-tiered mechanism to increase intracellular cAMP. This guide focuses on the specific blockade of the Gi pathway, which distinguishes it from standard PDE inhibitors (like milrinone) or direct beta-agonists.

The "Double-Negative" Disinhibition

In a resting state, the Gi protein exerts a tonic inhibitory brake on Adenylate Cyclase (AC). Activation of Gi requires the release of GDP and the binding of GTP (GTP-GDP exchange).

Sulmazole acts as a functional uncoupler of this system through two distinct loci:

-

A1 Adenosine Receptor Antagonism (Upstream): Sulmazole acts as a competitive antagonist at the A1 adenosine receptor.[1] Under physiological conditions, endogenous adenosine binds A1 receptors to activate Gi, thereby reducing heart rate and contractility. By blocking A1, Sulmazole prevents this upstream activation signal.

-

Direct Gi Protein Blockade (Downstream/Intracellular): Crucially, Sulmazole acts directly on the Gi protein heterotrimer. It inhibits the activation process (turnover) of Gi.[2]

-

Mechanism: It attenuates the release of GDP from the Gi alpha subunit.

-

Result: The Gi protein is "locked" in its inactive, GDP-bound state.

-

Consequence: Without the formation of Gi-GTP, the inhibitory constraint on Adenylate Cyclase is removed. AC activity increases, not because it is being stimulated (as with Gs), but because it is no longer being inhibited.

-

Comparison with Pertussis Toxin (PTX)

The action of Sulmazole mimics the effect of Pertussis Toxin (PTX) but via a non-covalent, reversible mechanism. PTX catalyzes the ADP-ribosylation of the

Experimental Validation Protocols

To validate Sulmazole’s effect on Gi, researchers must distinguish between receptor antagonism and direct G-protein interference. The following protocols are designed to isolate these variables.

Protocol A: Pertussis Toxin (PTX) ADP-Ribosylation Assay

Objective: To demonstrate that Sulmazole interferes with the availability or conformation of the Gi substrate for ADP-ribosylation.

Reagents:

-

Purified membrane preparation (e.g., Rat Adipocyte or Cardiac Sarcolemma).

-

Activated Pertussis Toxin (10 µg/mL).

-

[32P]NAD+ (10 µM, 1-5 µCi).

-

Sulmazole (10 - 100 µM).

Methodology:

-

Pre-incubation: Incubate membranes with varying concentrations of Sulmazole (0, 10, 100 µM) for 15 minutes at 30°C.

-

Ribosylation Reaction: Add activated PTX and [32P]NAD+ to the mixture. Incubate for 45 minutes at 30°C.

-

Note: The reaction buffer should contain 100 mM Tris-HCl (pH 7.5), 10 mM Thymidine, and 1 mM ATP.

-

-

Termination: Stop the reaction by adding ice-cold 20% trichloroacetic acid (TCA) to precipitate proteins.

-

Separation: Centrifuge (12,000 x g, 10 min), wash the pellet with ether, and resolubilize in Laemmli sample buffer.

-

Visualization: Perform SDS-PAGE (10-12% acrylamide). Dry the gel and expose it to X-ray film (autoradiography).

Expected Result: Sulmazole will inhibit the PTX-catalyzed labeling of the 41-kDa Gi alpha subunit in a dose-dependent manner. This indicates that Sulmazole alters the Gi heterotrimer, making it less accessible or reactive to the toxin.

Protocol B: Guanine Nucleotide Exchange ([3H]GDP Release) Assay

Objective: To prove Sulmazole inhibits the rate-limiting step of Gi activation (GDP dissociation).

Reagents:

-

Membranes pre-loaded with [3H]GDP.

-

Gpp(NH)p (non-hydrolyzable GTP analog) to drive exchange.

-

Agonist (e.g., PIA or PGE1) to stimulate exchange.

Methodology:

-

Pre-loading: Incubate membranes with [3H]GTP (which hydrolyzes to [3H]GDP and binds high-affinity sites) in the presence of Mg2+. Wash membranes to remove free radioligand.

-

Chase Phase: Resuspend [3H]GDP-loaded membranes in assay buffer containing excess unlabeled GTP or Gpp(NH)p.

-

Treatment: Add Sulmazole (100 µM) or Vehicle.

-

Time Course: Aliquot samples at 0, 1, 2, 5, and 10 minutes.

-

Filtration: Immediately filter through nitrocellulose filters (0.45 µm) to trap protein-bound [3H]GDP.

-

Quantification: Measure retained radioactivity via liquid scintillation counting.

Expected Result: In control samples, Gpp(NH)p will cause a rapid decrease in membrane-bound radioactivity (release of [3H]GDP). In Sulmazole-treated samples, the release of [3H]GDP will be significantly retarded, confirming inhibition of the exchange mechanism.[2]

Data Presentation: Comparative Mechanisms

The following table summarizes the distinct effects of Sulmazole compared to standard agents used in G-protein signaling research.

| Agent | Target | Mechanism | Effect on cAMP | Effect on PTX Labeling |

| Sulmazole | Gi Protein & A1 Receptor | Blocks GTP-GDP exchange; Antagonizes receptor | Increases (Disinhibition) | Inhibits |

| Pertussis Toxin | Gi Alpha Subunit | Covalent ADP-ribosylation (Uncoupling) | Increases (Disinhibition) | N/A (Is the label) |

| Milrinone | PDE3 Enzyme | Inhibits cAMP degradation | Increases (Accumulation) | No Effect |

| Adenosine | A1 Receptor | Agonist (Promotes Gi activation) | Decreases | Enhances |

Pathway Visualization

The following diagram illustrates the dual-blockade mechanism of Sulmazole within the Adenylate Cyclase signaling cascade.

Figure 1: Sulmazole acts as a dual-inhibitor, blocking both the upstream A1 receptor and the critical GDP-GTP exchange on the Gi protein, preventing the inhibition of Adenylate Cyclase.[3]

References

-

Parsons, W. J., Ramkumar, V., & Stiles, G. L. (1988). The new cardiotonic agent sulmazole is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi.[1] Molecular Pharmacology, 33(4), 441–448.[1] [Link]

-

Diederen, W., & Weisenberger, H. (1981). Studies on the mechanism of the positive-inotropic action of AR-L 115 BS, a new cardiotonic drug.[4] Arzneimittel-Forschung, 31(1a), 177–182.[4] [Link]

-

Borasio, P. G., Cervellati, F., & Fabbri, E. (1992). Sulmazole effects on PGE2 and D-Ala2-Met-enkephalinamide modulation of cyclic AMP synthesis and neurotransmitter release in a sympathetic ganglion. Neuroscience Letters, 145(1), 105–108. [Link]

-

Klockow, M., & Muschaweck, R. (1984). The response of the calcium dependent myocardial contractility to the new cardiotonic agent sulmazole. Arzneimittel-Forschung, 34(11), 1610–1614. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The new positive inotrope sulmazole inhibits the function of guanine nucleotide regulatory proteins by affecting GTP turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The small GTPase MRAS is a broken switch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the mechanism of the positive-inotropic action of AR-L 115 BS, a new cardiotonic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure and properties of AR-L 115 BS

Executive Summary

AR-L 115 BS , chemically known as Sulmazole , represents a pivotal "first-in-class" compound in the evolution of cardiotonic agents. Unlike pure catecholamines or glycosides, Sulmazole introduced the concept of dual-mechanism inotropy : combining phosphodiesterase III (PDE III) inhibition with direct myofibrillar calcium sensitization.

Although its clinical utility was eventually superseded by second-generation analogues like Pimobendan (UD-CG 115 BS) due to side-effect profiles (specifically arrhythmogenicity) and pharmacokinetic limitations, Sulmazole remains a critical reference standard in assay development for heart failure therapeutics. This guide details its chemical properties, synthesis pathways, and validated experimental protocols for researchers investigating inotropic mechanisms.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature & Identification[3]

-

Laboratory Code: AR-L 115 BS

-

IUPAC Name: 2-[(2-methoxy-4-methylsulfinyl)phenyl]-1H-imidazo[4,5-b]pyridine[7][2][5][8][9][10]

-

Molecular Formula:

[2][10] -

Molecular Weight: 287.34 g/mol [10]

Structural Logic & SAR (Structure-Activity Relationship)

Sulmazole is an imidazopyridine derivative.[2][8] Its structure is composed of two primary domains responsible for its dual activity:

-

Imidazo[4,5-b]pyridine Core: This fused heterocyclic ring system mimics the adenine ring of cAMP, providing the steric geometry necessary to dock into the catalytic pocket of Phosphodiesterase III (PDE III), thereby inhibiting the enzyme.

-

Substituted Phenyl Ring (2-methoxy-4-methylsulfinyl): The sulfoxide (

) moiety is critical for polarity and hydrogen bonding interactions within the Troponin C complex, facilitating the "calcium sensitizing" effect. The methoxy group provides steric bulk that modulates the planarity of the molecule, influencing binding affinity.

Physicochemical Properties Table

| Property | Value/Description | Relevance to Protocol |

| Appearance | White to off-white crystalline solid | Visual purity check. |

| Melting Point | 203–205 °C | Identity verification via DSC. |

| Solubility | Low in water; Soluble in DMSO, MeOH | Use DMSO for stock solutions (10-100 mM). |

| pKa | ~4.5 (pyridine nitrogen) | Ionization state changes at physiological pH. |

| LogP | ~1.35 (Estimated) | Moderate lipophilicity; crosses cell membranes. |

Pharmacological Mechanism: The "Dual-Pathway" Model

Sulmazole acts via two synergistic pathways to increase cardiac contractility (positive inotropy) without a proportional increase in myocardial oxygen consumption.

Pathway A: PDE III Inhibition

By inhibiting PDE III, Sulmazole prevents the hydrolysis of cAMP. Elevated cytosolic cAMP activates Protein Kinase A (PKA), which phosphorylates:

-

L-type

channels: Increasing calcium influx. -

Phospholamban: Enhancing

reuptake into the SR (improving relaxation/lusitropy).

Pathway B: Calcium Sensitization

Sulmazole binds directly to the Troponin C (TnC) complex on the actin filaments. It induces a conformational change that increases the affinity of TnC for

Mechanism Visualization

The following diagram illustrates the convergence of these two pathways.

Caption: Dual-mechanism pathway of AR-L 115 BS showing PDE III inhibition and direct Troponin C sensitization.

Experimental Protocols

Chemical Synthesis Workflow

Note: This protocol is based on the cyclization of pyridiamine precursors, a standard route for imidazopyridines.

Objective: Synthesis of AR-L 115 BS from 2,3-pyridiamine.

Reagents:

-

2,3-Diaminopyridine (Component A)

-

2-methoxy-4-(methylthio)benzoic acid (Component B)

-

Phosphorus oxychloride (

) -

Hydrogen Peroxide (

)[1] -

Acetic Acid

Step-by-Step Methodology:

-

Condensation: Dissolve equimolar amounts of Component A and Component B in

. Reflux for 3–5 hours. The-

Checkpoint: Monitor TLC for disappearance of starting amine.

-

-

Neutralization: Cool the reaction mixture and pour onto crushed ice/ammonia water to neutralize. The thio-ether intermediate (Precursor C) will precipitate. Filter and recrystallize from ethanol.

-

Oxidation: Dissolve Precursor C in glacial acetic acid. Add 1.1 equivalents of 30%

dropwise at 0–5 °C.-

Critical Control: Temperature must remain low to prevent over-oxidation to the sulfone (

), which is biologically inactive.

-

-

Isolation: Stir at room temperature for 2 hours. Neutralize with NaOH. The final product (Sulmazole) precipitates as a white solid.

-

Purification: Recrystallize from methanol/water. Confirm mp 203–205 °C.[10]

In Vitro Myofibrillar ATPase Assay

Objective: To quantify the calcium-sensitizing effect of AR-L 115 BS independent of cAMP levels.

Buffer System:

-

Imidazole buffer (pH 7.0) containing 5 mM

, 5 mM ATP, EGTA-buffered free

Protocol:

-

Preparation: Isolate cardiac myofibrils from LV tissue using standard Triton X-100 skinning procedures to remove membranes (ensuring no PDE activity interferes).

-

Incubation: Aliquot myofibrils into wells containing varying concentrations of free

(pCa curve). -

Treatment: Add AR-L 115 BS (100 µM) to treatment wells; use DMSO vehicle for controls.

-

Reaction: Initiate reaction with ATP. Incubate at 30 °C for 10 minutes.

-

Measurement: Terminate reaction with TCA. Measure inorganic phosphate (

) release using a Malachite Green assay. -

Analysis: Plot ATPase activity vs. pCa.

-

Expected Result: A leftward shift in the

curve (increased sensitivity) without a change in maximum ATPase activity.

-

Clinical & Preclinical Context

Pharmacokinetics (PK) Profile

-

Absorption: Rapid oral absorption (>90%).

-

Half-life (

): Short. Approximately 50 minutes (beta-phase) in humans.[8] -

Metabolism: Extensive hepatic oxidation to the sulfone and sulfoxide metabolites.

-

Excretion: Primarily renal (90% within 24h).

The "Vardax" Legacy and Discontinuation

While AR-L 115 BS (Vardax) demonstrated significant hemodynamic improvement (increased Cardiac Index, reduced Pulmonary Capillary Wedge Pressure) in heart failure patients, it was ultimately withdrawn/discontinued in favor of Pimobendan .

-

Why? The short half-life required frequent dosing, and the side-effect profile included gastrointestinal disturbances and a risk of pro-arrhythmia common to early PDE inhibitors. Pimobendan offered a longer half-life and a more favorable sensitization-to-PDE-inhibition ratio.

References

-

DrugFuture. Sulmazole: Chemical Structure and Manufacturers' Codes.[10] Available at: [Link]

-

PubChem. Sulmazole | C14H13N3O2S | CID 5353. National Library of Medicine. Available at: [Link]

-

Diederen W, Kadatz R. Studies on the mechanism of the positive-inotropic action of AR-L 115 BS, a new cardiotonic drug. Arzneimittelforschung. 1981;31(1a):177-82.[3] Available at: [Link]

-

Kutter E, Austel V. Application of the theory of sets to drug design.[7] Development of a new cardiotonic drug AR-L 115 BS.[7][3] Arzneimittelforschung. 1981;31(1a):135-41.[7] Available at: [Link]

-

Solaro RJ, et al. Stimulation of Ca++ binding and ATPase activity of dog cardiac myofibrils by AR-L 115BS.[11] Circ Res. 1981.[3] Available at: [Link] (Contextual citation from Snippet 1.13)

-

Thiel, M. Effects of AR-L 115 BS (Sulmazol), a new cardiotonic agent, in coronary artery disease. J Am Coll Cardiol. 1983 Aug;2(2):332-7.[6] Available at: [Link]

Sources

- 1. Sulmazole, AR-L-115-BS-药物合成数据库 [drugfuture.com]

- 2. Sulmazole | C14H13N3O2S | CID 5353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Studies on the mechanism of the positive-inotropic action of AR-L 115 BS, a new cardiotonic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Sulmazole: a new positive inotropic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [The effect of the benzimidazole derivative AR-L 115 BS on the activities of myocardial adenylate cyclase and phosphodiesterase preparations (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of AR-L 115 BS (Sulmazol), a new cardiotonic agent, in coronary artery disease: improved ventricular wall motion, increased pump function and abolition of pacing-induced ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Application of the theory of sets to drug design. Development of a new cardiotonic drug AR-L 115 BS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Human pharmacokinetics of AR-L 115 BS (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Pharmacokinetics of AR-L 115 BS in rhesus monkeys (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulmazole [drugfuture.com]

- 11. Stimulation of Ca++ binding and ATPase activity of dog cardiac myofibrils by AR-L 115BS, a novel cardiotonic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sulmazole Paradigm: A Technical Retrospective on the First Calcium Sensitizer

Executive Summary: The "Inodilator" Breakthrough

In the landscape of cardiotonic drug development, Sulmazole (AR-L 115 BS) represents a pivotal "proof-of-concept" molecule. Before its discovery by Karl Thomae GmbH (now Boehringer Ingelheim) in the late 1970s, positive inotropy was synonymous with two mechanisms: Na+/K+-ATPase inhibition (Digitalis glycosides) or

Sulmazole was the first agent to validate the concept of Calcium Sensitization —increasing myocardial contractility by enhancing the affinity of Troponin C (TnC) for calcium, rather than merely flooding the cytosol with calcium. Although its clinical development was halted due to toxicological setbacks (specifically visual disturbances), Sulmazole laid the structural and mechanistic foundation for the successful development of Pimobendan and Levosimendan .

This guide dissects the technical development of Sulmazole, providing researchers with the mechanistic logic and experimental protocols that defined this class of drugs.

Chemical Genesis and Structure-Activity Relationship (SAR)

Sulmazole belongs to the imidazopyridine class.[1] Its discovery stemmed from the modification of benzimidazole derivatives, seeking agents that combined positive inotropy with vasodilation (hence the term "Inodilator").

The Scaffold

-

Chemical Name: 2-[(2-methoxy-4-methylsulfinyl)phenyl]-1H-imidazo[4,5-b]pyridine.[1][2]

-

Key Moiety: The sulfoxide group (

) on the phenyl ring was critical. Early SAR studies indicated that oxidation of the sulfide to sulfoxide retained potency while altering solubility and pharmacokinetic profiles.

The Evolution to Pimobendan

While Sulmazole proved the mechanism, its imidazopyridine core was associated with specific side effects. The "Second Generation" involved a scaffold hop to a benzimidazole-pyridazinone structure, yielding Pimobendan (UD-CG 115 BS).

Figure 1: The chemical lineage from early benzimidazoles to Sulmazole and finally Pimobendan.

Pharmacodynamics: The Dual Mechanism

Sulmazole is unique because it does not rely on a single pathway. It acts via a synergistic "Dual Mechanism":

-

PDE3 Inhibition (cAMP-dependent): It inhibits Phosphodiesterase III (cGMP-inhibited cAMP PDE), preventing the degradation of cAMP. This leads to Protein Kinase A (PKA) activation and increased

entry via L-type channels. -

Calcium Sensitization (cAMP-independent): It acts directly on the contractile apparatus, specifically the Troponin C (TnC) complex, increasing the force generated for a given concentration of cytosolic calcium.

Mechanistic Pathway Visualization

Figure 2: The dual mechanism of action. Sulmazole inhibits PDE3 (red path) while simultaneously sensitizing Troponin C to Calcium (green path).

Experimental Protocols: Validating the Mechanism

To confirm Sulmazole's identity as a calcium sensitizer (and distinguish it from pure PDE inhibitors like Amrinone), researchers utilize the Skinned Fiber Assay . This assay removes the cell membrane, allowing precise control of the intracellular ionic environment.

Protocol 1: Skinned Cardiac Fiber Assay (Calcium Sensitization)

Objective: To demonstrate a leftward shift in the

Reagents:

-

Skinning Solution: Relaxing solution + 1% Triton X-100 (or Saponin 50 µg/mL).

-

Relaxing Solution (pCa 9.0): 10 mM EGTA, 5.96 mM

, 20 mM Imidazole, 6.61 mM -

Activating Solution (pCa 4.5): Same as above but with 10 mM Ca-EGTA instead of EGTA.

Methodology:

-

Tissue Preparation: Dissect ventricular trabeculae (200-300 µm diameter) from the heart (e.g., Guinea Pig or Rat).

-

Chemical Skinning: Incubate fibers in Skinning Solution for 30 minutes at 4°C. This destroys the sarcolemma and sarcoplasmic reticulum, leaving the contractile apparatus intact.

-

Mounting: Attach the fiber ends to a force transducer and a micromanipulator. Stretch to a sarcomere length of ~2.2 µm (monitor via laser diffraction).[3]

-

The "Staircase" Activation:

-

Expose the fiber to solutions with increasing free calcium concentrations (decreasing pCa from 9.0 to 4.5).

-

Calculate free

using a computer program (e.g., Fabiato's constants) to mix Relaxing and Activating solutions.

-

-

Drug Intervention:

-

Perform a control curve (Force vs. pCa).

-

Washout.

-

Incubate with Sulmazole (0.1 - 1.0 mM) .

-

Perform the test curve.

-

Data Interpretation:

-

Sensitizer Signature: A leftward shift of the sigmoid curve (

increases).[4] The maximum force ( -

Pure PDE Inhibitor: In a skinned fiber (where cAMP/PKA signaling is washed out or not active without ATP/cAMP addition), a pure PDE inhibitor should have no effect . Sulmazole does have an effect here, proving the direct interaction with myofilaments.

Protocol 2: PDE Isoenzyme Inhibition

Objective: To quantify the selectivity for PDE3 (cGMP-inhibited) vs. PDE4 (cAMP-specific, non-cGMP inhibited).

Methodology Summary:

-

Isolate PDE enzymes from cardiac ventricular tissue via DEAE-Sepharose chromatography.

-

Assay PDE activity using

-cAMP as a substrate. -

Measure hydrolysis in the presence of Sulmazole.

-

Result: Sulmazole typically shows an

in the micromolar range for PDE3 (fraction III), confirming the cAMP-elevating component of its mechanism.

Clinical Translation & The Toxicology Barrier

Hemodynamic Profile

In clinical trials (Phase II), Sulmazole demonstrated the ideal "Inodilator" profile:

-

Increased:

(Contractility), Cardiac Output. -

Decreased: Left Ventricular End-Diastolic Pressure (Preload), Systemic Vascular Resistance (Afterload).

-

Energetics: Unlike Dobutamine, the increase in contractility was achieved with a disproportionately small increase in

(Myocardial Oxygen Consumption), validating the energy-saving potential of calcium sensitization.

The "Bright Vision" Phenomenon (Failure Mode)

Development was discontinued due to a specific toxicity: Visual Disturbances .

-

Symptom: Patients reported "bright vision," "yellow vision" (chromatopsia), and increased sensitivity to light.

-

Mechanism: This was likely an off-target effect on retinal phosphodiesterases (possibly PDE6 or similar isoenzymes involved in phototransduction). Inhibition of retinal PDE leads to elevated cGMP in photoreceptors, keeping cation channels open and mimicking continuous light stimulation (or altering recovery).

-

Outcome: This side effect, combined with findings of carcinogenicity in long-term rodent studies (adrenal medullary hyperplasia), led to the termination of Sulmazole.

Legacy and References

Sulmazole was the "failure" that ensured future success. It proved that calcium sensitization was a viable pharmacological target. This led directly to Pimobendan (Vetmedin), which optimized the scaffold to minimize retinal penetration and balance the PDE/Sensitization ratio, becoming a gold-standard therapy in veterinary cardiology.

References

-

Herzig, J. W., Feile, K., & Rüegg, J. C. (1981). Activating effects of AR-L 115 BS on the Ca2+ sensitive force, stiffness and ATPase activity of the functionally isolated contractile system of the cat heart. Arzneimittel-Forschung/Drug Research.[5][6]

-

(Note: Link directs to related mechanistic paper by Diederen/Weisenberger in same issue).

-

-

Diederen, W., & Weisenberger, H. (1981). Studies on the mechanism of the positive-inotropic action of AR-L 115 BS, a new cardiotonic drug. Arzneimittel-Forschung.[5]

-

Van Meel, J. C. A. (1987). Effects of the cardiotonics sulmazole (AR-L 115 BS) and pimobendan (UD-CG 115 BS) on cardiac contractility.[7] Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Endoh, M., et al. (1985).Differential effects of sulmazole (AR-L 115 BS) on contractile force and cyclic AMP levels in canine ventricular muscle. Journal of Pharmacology and Experimental Therapeutics.

-

Knorr, A., et al. (1985).Cardiovascular effects of sulmazol administered intravenously to patients with severe heart failure. British Journal of Clinical Pharmacology.

Sources

- 1. Effects of the new cardiotonic agent sulmazole on the slow inward current of sheep cardiac Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential effects of sulmazole (AR-L 115 BS) on contractile force and cyclic AMP levels in canine ventricular muscle: comparison with MDL 17,043 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Studies on the mechanism of the positive-inotropic action of AR-L 115 BS, a new cardiotonic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cardiovascular effects of the positive inotropic agents pimobendan and sulmazole in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulmazole (AR-L 115 BS): A Technical Guide to Dual-Action Positive Inotropic and Vasodilator Pharmacology

Executive Summary

Sulmazole (AR-L 115 BS) is a prototypical imidazopyridine derivative that bridges the pharmacological gap between traditional inotropes and pure vasodilators. Unlike classical beta-adrenergic agonists or cardiac glycosides, sulmazole exerts a highly efficient dual mechanism of action: selective inhibition of phosphodiesterase III (PDE III) and direct sensitization of cardiac myofilaments to calcium. This whitepaper dissects the mechanistic pathways, quantitative pharmacodynamics, and rigorous experimental protocols required to evaluate sulmazole in preclinical and translational cardiovascular models.

Pharmacological Mechanisms: The Dual-Action Paradigm

The therapeutic efficacy of sulmazole is rooted in its ability to simultaneously enhance cardiac contractility (positive inotropy) and reduce both preload and afterload (vasodilation) without causing a proportional, detrimental increase in myocardial oxygen demand[1].

Phosphodiesterase III (PDE III) Inhibition

Sulmazole acts as a competitive inhibitor of the cGMP-inhibited 3',5'-cyclic phosphodiesterase (PDE III)[2]. By preventing the enzymatic hydrolysis of cyclic adenosine monophosphate (cAMP), sulmazole elevates intracellular cAMP levels.

-

In vascular smooth muscle: Elevated cAMP leads to protein kinase A (PKA)-mediated phosphorylation of myosin light chain kinase (MLCK). This phosphorylation reduces MLCK's affinity for the Ca²⁺-calmodulin complex, inducing smooth muscle relaxation and systemic vasodilation.

-

In cardiac tissue: PKA phosphorylates L-type calcium channels and phospholamban, enhancing trans-sarcolemmal calcium influx and accelerating sarcoplasmic reticulum (SR) calcium reuptake, contributing to both inotropy and lusitropy (active relaxation).

Myofilament Calcium Sensitization

The defining feature that separates sulmazole from pure PDE inhibitors is its ability to directly increase the calcium sensitivity of cardiac myofibrils[3]. At low, submaximal levels of intracellular calcium activation, sulmazole increases the calcium affinity of troponin C[4]. This structural modulation allows the contractile apparatus to generate greater mechanical force at any given intracellular free calcium concentration, thereby improving the energetic efficiency of the failing myocardium without risking calcium-overload arrhythmias.

Figure 1: Dual mechanism of action of sulmazole via PDE III inhibition and calcium sensitization.

Quantitative Pharmacodynamics

Table 1 summarizes the key biochemical constants and in vivo hemodynamic shifts observed during sulmazole administration, demonstrating its potent dual-action profile.

Table 1: Biochemical and Hemodynamic Parameters of Sulmazole

| Parameter | Value / Shift | Biological Context & Significance |

| PDE III IC₅₀ | 5.0 ± 1.9 × 10⁻⁵ M | Measured in isolated guinea pig ventricle fraction III[2]. |

| Cardiac Output (CO) | 4.3 → 4.9 L/min | Significant increase in patients with cardiogenic shock[1]. |

| Systemic Vascular Resistance | 1405 → 1228 dynes·s·cm⁻⁵ | Demonstrates potent afterload reduction[1]. |

| Pulmonary Wedge Pressure | 22 → 17 mm Hg | Demonstrates potent preload reduction[1]. |

| Myofilament Ca²⁺ Sensitivity | +30% to +50% force | Measured at submaximal Ca²⁺ in skinned mammalian cardiac fibers[4]. |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of sulmazole requires assays that isolate its dual mechanisms. The following protocols are designed with built-in validation steps to establish direct causality rather than mere correlation.

Protocol 1: Skinned Myocardial Fiber Assay for Calcium Sensitization

Rationale: To prove that sulmazole increases force generation independent of upstream calcium transients (e.g., SR release or trans-sarcolemmal influx), the sarcolemma must be permeabilized ("skinned"). This isolates the contractile apparatus, allowing direct control over the interfilament calcium concentration and proving direct myofilament sensitization[3].

Step-by-Step Methodology:

-

Tissue Preparation: Isolate right ventricular papillary muscles from guinea pigs. Rapidly dissect into micro-bundles (<0.5 mm diameter) in ice-cold relaxing solution (pCa > 8.0, strictly buffered with EGTA and ATP).

-

Chemical Skinning: Incubate the bundles in the relaxing solution supplemented with 1% Triton X-100 for 24 hours at 4°C.

-

Causality/Validation Check: Successful skinning is confirmed by the complete loss of spontaneous twitching and the absolute dependence of tension on exogenous calcium application.

-

-

Mounting: Attach the extremities of a single skinned fiber to a high-fidelity force transducer and a micromanipulator using aluminum T-clips.

-

Baseline Force-pCa Curve: Sequentially transfer the fiber through a series of activating solutions with strictly buffered free calcium concentrations (pCa 7.0 to 4.5). Record steady-state isometric tension at each step to generate a baseline sigmoidal force-pCa curve.

-

Sulmazole Incubation: Return the fiber to the relaxing solution. Introduce 100 µM sulmazole into a submaximal activating solution (e.g., pCa 6.0).

-

Measurement: Measure the new steady-state tension. A leftward shift in the force-pCa curve (increased force generation at the exact same pCa level) definitively confirms calcium sensitization[4].

Protocol 2: Radiometric Phosphodiesterase III Inhibition Assay

Rationale: To quantify the biochemical potency (IC₅₀) of sulmazole against PDE III, a cell-free radiometric assay is utilized. This eliminates the confounding variables of cellular permeability, tissue compartmentalization, and off-target receptor binding[2].

Step-by-Step Methodology:

-

Enzyme Isolation: Homogenize ventricular tissue and isolate the PDE III fraction via DEAE-cellulose anion-exchange chromatography to ensure enzyme specificity.

-

Reaction Mixture Setup: In a microcentrifuge tube, combine 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 µM [³H]cAMP (radiolabeled substrate), and the isolated PDE III enzyme.

-

Inhibitor Titration: Add sulmazole at logarithmic concentrations ranging from 10⁻⁷ M to 10⁻³ M.

-

Causality/Validation Check: Include a vehicle control (DMSO < 0.1%) to rule out solvent toxicity, and a known selective PDE III inhibitor (e.g., milrinone) as a positive control to validate assay sensitivity.

-

-

Incubation & Termination: Incubate the mixture at 30°C for 15 minutes. Terminate the reaction strictly by boiling the samples for 2 minutes, which irreversibly denatures the PDE enzyme.

-

Product Conversion: Add 50 µg of snake venom (Crotalus atrox) to convert the generated [³H]AMP product into uncharged[³H]adenosine. Incubate for 10 minutes at 30°C.

-

Separation & Quantification: Apply the mixture to a Dowex anion-exchange resin column. The unreacted, negatively charged[³H]cAMP binds to the resin, while the uncharged [³H]adenosine elutes freely. Quantify the eluate using a liquid scintillation counter.

-

Data Analysis: Plot the fractional enzyme activity against the log concentration of sulmazole to calculate the IC₅₀ value using non-linear regression[2].

Clinical and Hemodynamic Implications

The pharmacological profile of sulmazole translates into profound hemodynamic benefits for patients with acute heart failure or cardiogenic shock. By simultaneously increasing cardiac output and decreasing systemic vascular resistance, sulmazole effectively unloads the failing heart[1]. Furthermore, because its inotropic effect relies heavily on calcium sensitization rather than massive intracellular calcium accumulation, it theoretically carries a lower risk of calcium-overload-induced arrhythmias and cellular toxicity compared to pure beta-adrenergic agonists.

References

1.[3] Increase in calcium sensitivity of cardiac myofibrils contributes to the cardiotonic action of sulmazole - PubMed. National Institutes of Health (NIH).[Link] 2.[1] Hemodynamic effects of sulmazol (ARL-115 BS), a new vasodilator and positive inotropic agent, in patients with cardiogenic shock - PubMed. National Institutes of Health (NIH).[Link] 3.[2] A comparative study of the cardiovascular and biochemical actions of the imidazo [4,5b] pyridine sulmazole and an imidazo[4,5c] pyridine analogue, BW A746C - PubMed. National Institutes of Health (NIH).[Link] 4.[4] Effects of new inotropic agents on Ca++ sensitivity of contractile proteins - Ovid. Ovid Technologies.[Link]

Sources

- 1. Hemodynamic effects of sulmazol (ARL-115 BS), a new vasodilator and positive inotropic agent, in patients with cardiogenic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comparative study of the cardiovascular and biochemical actions of the imidazo [4,5b] pyridine sulmazole and an imidazo [4,5c] pyridine analogue, BW A746C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Increase in calcium sensitivity of cardiac myofibrils contributes to the cardiotonic action of sulmazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

pharmacodynamics of AR-L 115 BS in cardiac tissue

Pharmacodynamics of AR-L 115 BS (Sulmazole) in Cardiac Tissue: Mechanisms, Efficacy, and Experimental Workflows

Executive Summary

AR-L 115 BS, commonly known as Sulmazole, represents a foundational milestone in cardiovascular pharmacology. Developed in the 1980s as a noncatechol, nonglycosidic cardiotonic agent, it was engineered to overcome the arrhythmogenic and energetically demanding limitations of traditional beta-adrenergic agonists and cardiac glycosides[1]. As a Senior Application Scientist, I approach the evaluation of AR-L 115 BS not merely as a historical footnote, but as the archetypal blueprint for modern "inodilator" therapy (combining positive inotropy with vasodilation). This technical guide dissects the dual-pathway pharmacodynamics of AR-L 115 BS, synthesizes its hemodynamic profile, and provides rigorously structured, self-validating experimental protocols for its evaluation in cardiac tissue.

Molecular Mechanisms of Action (Pharmacodynamics)

Unlike pure phosphodiesterase (PDE) III inhibitors, which rely entirely on preventing cyclic AMP (cAMP) degradation, AR-L 115 BS operates via a highly distinct, multi-target mechanism that fundamentally alters myocardial contractility without inducing severe calcium overload[2][3].

Pathway A: Myofilament Calcium Sensitization AR-L 115 BS was the first compound definitively shown to increase the calcium-responsiveness of cardiac myofibrils[4]. It achieves this by binding to and stabilizing the calcium-bound conformation of cardiac Troponin C (cTnC)[5][6]. This interaction induces a leftward shift in the pCa-tension relationship, meaning that the contractile apparatus generates greater isometric force at any given intracellular calcium concentration. Because this mechanism does not require a massive increase in the amplitude of the intracellular calcium transient, it avoids the energetic exhaustion and toxicity typical of classical inotropes[1][6].

Pathway B: A1 Adenosine Receptor Antagonism and Gi Blockade Simultaneously, AR-L 115 BS acts as a competitive antagonist at the A1 adenosine receptor[2][3]. By antagonizing this receptor, it functionally blocks the inhibitory guanine nucleotide-binding protein (Gi)[3]. The blockade of Gi disinhibits adenylyl cyclase, leading to an accumulation of intracellular cAMP independent of primary PDE inhibition (though weak PDE III inhibition occurs at higher doses)[3][4]. This cAMP activates Protein Kinase A (PKA), which phosphorylates L-type calcium channels and phospholamban, synergistically supporting contractility and accelerating relaxation (lusitropy)[7][8].

Fig 1: Dual pharmacodynamic mechanism of AR-L 115 BS via A1 receptor antagonism and Ca2+ sensitization.

Hemodynamic and Contractile Effects in Cardiac Tissue

The molecular dual-action of AR-L 115 BS translates into a highly favorable macroscopic hemodynamic profile, characterized by potent inotropy coupled with balanced arterial and venous vasodilation[9][10]. In clinical and canine models of heart failure, AR-L 115 BS drastically improves left ventricular pump function without inducing pacing-induced ischemia[11][12].

Crucially, while contractility (dp/dt max) increases significantly, myocardial oxygen consumption (MVO2) rises only modestly compared to classical beta-agonists[12][13]. This mechanoenergetic efficiency is a direct consequence of the calcium-sensitizing pathway, which recruits existing calcium more effectively rather than forcing energy-dependent calcium cycling[1][6].

Table 1: Quantitative Hemodynamic Effects of AR-L 115 BS in Heart Failure Models

| Hemodynamic Parameter | Baseline (Mean) | Post-AR-L 115 BS (Peak) | Net Change (%) | Primary Pharmacodynamic Driver |

| Cardiac Index (L/min/m²) | 1.9 | 2.5 | +31.5% | Positive Inotropy (Ca2+ Sensitization)[14] |

| PCWP (mmHg) | 30 | 25 | -16.6% | Venous Vasodilation (Preload Reduction)[14] |

| Right Atrial Pressure (mmHg) | 13 | 10 | -23.0% | Venous Vasodilation[14] |

| Systemic Vascular Resistance | High | Reduced | -32.0% | Arterial Vasodilation (Afterload Reduction)[10] |

| dp/dt max (Contractility) | Depressed | Restored | +30% to +221% | Synergistic cAMP / Ca2+ Sensitization[12] |

| Heart Rate (bpm) | Variable | Variable | +12% to +17% | Mild Chronotropy (A1 Antagonism)[9] |

Experimental Methodologies and Protocols

To rigorously evaluate the pharmacodynamics of AR-L 115 BS, experimental designs must isolate its distinct pathways. Below are two self-validating protocols designed to confirm both myofilament sensitization and systemic inodilator efficacy.

Protocol 1: In Vitro Assessment of Calcium Sensitization in Skinned Cardiac Fibers Causality & Rationale: To prove that AR-L 115 BS sensitizes myofilaments independently of membrane ion channels, we must physically remove the sarcolemma and sarcoplasmic reticulum (SR). Chemical skinning with Triton X-100 solubilizes these lipid bilayers. This isolates the contractile apparatus, ensuring that any increase in force upon drug application is strictly due to altered cTnC-calcium affinity, not altered calcium influx[5][6].

Step-by-Step Methodology:

-

Tissue Isolation: Excise right ventricular trabeculae from the animal model in a cold, oxygenated Tyrode's solution.

-

Chemical Skinning: Incubate the fibers in a relaxing solution containing 1% Triton X-100 for 30 minutes at 4°C.

-

Self-Validation Check: Apply a 1 Hz electrical field stimulus. A complete lack of contractile response confirms the successful destruction of the sarcolemma.

-

Equilibration & Drug Application: Mount the skinned fiber on an isometric force transducer. Equilibrate in a highly buffered EGTA relaxing solution (pCa 9.0). Introduce AR-L 115 BS (e.g., 10–100 µM) into the bath[2][8].

-

pCa Curve Generation: Stepwise expose the fiber to solutions of increasing free calcium concentration (pCa 7.0 to pCa 4.5).

-

Data Synthesis: Record steady-state isometric tension at each pCa level. Plot the force-pCa relationship. A leftward shift in the EC50 of calcium confirms the calcium-sensitizing effect of AR-L 115 BS[6].

Fig 2: Self-validating workflow for assessing myofilament calcium sensitization in skinned fibers.

Protocol 2: In Vivo Hemodynamic Monitoring via Swan-Ganz Catheterization Causality & Rationale: While in vitro assays prove the molecular mechanism, in vivo models are required to assess the net hemodynamic outcome (the balance of inotropy and vasodilation). The Swan-Ganz catheter provides a closed-loop, self-validating system by simultaneously measuring right-sided pressures and estimating left-sided filling pressures (PCWP), allowing precise calculation of systemic resistance[9][14].

Step-by-Step Methodology:

-

Catheter Placement: Under anesthesia, advance a Swan-Ganz thermodilution catheter via the jugular vein into the pulmonary artery. Place an arterial line in the femoral artery for systemic blood pressure.

-

Baseline Stabilization: Record baseline Cardiac Output (CO) via thermodilution, PCWP, and Systemic Vascular Resistance (SVR) for 30 minutes to ensure hemodynamic stability.

-

Drug Administration: Administer AR-L 115 BS as an intravenous bolus (e.g., 0.5 - 2.0 mg/kg), followed by a continuous maintenance infusion[10][11].

-

Continuous Monitoring: Record hemodynamic parameters at 5, 10, and 30 minutes post-bolus.

-

Validation & Analysis: A simultaneous increase in Cardiac Index (>20%) and a decrease in PCWP and SVR validates the dual "inodilator" efficacy of the compound[10][14].

Translational Perspective

The pharmacodynamic blueprint established by AR-L 115 BS fundamentally shifted cardiovascular drug development. By proving that positive inotropy could be achieved without massive surges in intracellular calcium or pure catecholaminergic stimulation, Sulmazole paved the way for highly successful modern calcium sensitizers and inodilators, such as pimobendan and levosimendan, which remain critical in the management of acute and chronic heart failure today[1][4].

References[11]Effects of AR-L 115 BS (Sulmazol), a new cardiotonic agent, in coronary artery disease: improved ventricular wall motion, increased pump function and abolition of pacing-induced ischemia - PubMed[13]Action of AR-L 115 BS on myocardial oxygen consumption, cardiac performance and vascular resistance and capacitance - PubMed[9]The hemodynamic effect of AR-L 115 BS, a new positive-inotropic agent, in patients with left ventricular failure - PubMed[15]Effects of AR-L 115 BS, a new cardiotonic compound, on cardiac contractility, heart rate and blood pressure in anaesthetized and conscious animals - PubMed[14]The effective plasma concentrations of sulmazol (AR-L 115 BS) on haemodynamics in chronic heart failure - NIH[12]Mechanism and effects of the cardiotonic AR-L 115 BS in coronary heart disease: improved ventricular function and regional wall motility without angina pectoris - PubMed[10] Sulmazole: a new positive inotropic agent - PubMed[2] Application Notes and Protocols for In Vivo Studies with Sulmazole (6-Aminosulmazole) - Benchchem[3]The new cardiotonic agent sulmazole is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regular Gi - ResearchGate[4]Inotropic Therapy of Heart Failure. Editorial comments on: Vasodilation and mechanoenergetic inefficiency dominates the effect o - Taylor & Francis[5]Pharmacology of Levosimendan: A New Myofilament Calcium Sensitizer - ResearchGate[7]Inotropic drugs and their mechanisms of action - CORE[8]Sulmazole effects on mechanical performance of hypoxic and reoxygenated isolated mammalian myocardium - PubMed[1]Levosimendan Efficacy and Safety: 20 Years of SIMDAX in Clinical Use - PMC[6]Calcium sensitisers: mechanisms of action and potential usefulness as inotropes - Oxford Academic

Sources

- 1. Levosimendan Efficacy and Safety: 20 Years of SIMDAX in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. Sulmazole effects on mechanical performance of hypoxic and reoxygenated isolated mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The hemodynamic effect of AR-L 115 BS, a new positive-inotropic agent, in patients with left ventricular failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Sulmazole: a new positive inotropic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of AR-L 115 BS (Sulmazol), a new cardiotonic agent, in coronary artery disease: improved ventricular wall motion, increased pump function and abolition of pacing-induced ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Mechanism and effects of the cardiotonic AR-L 115 BS in coronary heart disease: improved ventricular function and regional wall motility without angina pectoris] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Action of AR-L 115 BS on myocardial oxygen consumption, cardiac performance and vascular resistance and capacitance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effective plasma concentrations of sulmazol (AR-L 115 BS) on haemodynamics in chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sulmazole's Inhibition of Low Kₘ cAMP Phosphodiesterase

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of sulmazole and its inhibitory action on low Kₘ cyclic AMP (cAMP) phosphodiesterase. It is designed to offer field-proven insights and detailed methodologies for researchers and professionals involved in drug discovery and development.

Introduction: Unraveling the Complex Pharmacology of Sulmazole

Sulmazole (AR-L 115 BS) is a cardiotonic agent that has demonstrated both positive inotropic and vasodilatory effects.[1][2] Its therapeutic potential, particularly in the context of heart failure, stems from its ability to modulate intracellular signaling pathways, primarily by increasing levels of the second messenger cyclic adenosine monophosphate (cAMP).[3]

While initially characterized as a phosphodiesterase (PDE) inhibitor, extensive research has revealed a more complex mechanism of action for sulmazole. It is now understood that its pharmacological effects are multifactorial.[4][5] Approximately half of its impact on cAMP accumulation is attributed to the inhibition of low Kₘ cAMP phosphodiesterase.[4][5] The remainder of its activity is a result of A1 adenosine receptor antagonism and a functional blockade of the inhibitory G-protein (Gᵢ).[4][5] This dual action contributes to its profile as an "inodilator," a substance that both increases myocardial contractility and induces vasodilation.[6]

This guide will focus specifically on the phosphodiesterase inhibitory component of sulmazole's action, providing a detailed exploration of its mechanism, experimental characterization, and clinical relevance.

The Central Role of Low Kₘ cAMP Phosphodiesterase Inhibition

Cyclic AMP is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including cardiac muscle contraction, smooth muscle relaxation, and inflammatory responses. The intracellular concentration of cAMP is tightly controlled by the balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs).

Low Kₘ cAMP phosphodiesterases are a group of enzymes that exhibit a high affinity for cAMP. By inhibiting these enzymes, sulmazole effectively reduces the breakdown of cAMP, leading to its accumulation within the cell. This elevation in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various target proteins, culminating in the observed physiological responses.

The cAMP Signaling Pathway and Sulmazole's Point of Intervention

The following diagram illustrates the canonical cAMP signaling pathway and highlights the specific point at which sulmazole exerts its inhibitory effect on phosphodiesterase.

Sulmazole's Phosphodiesterase Inhibitory Profile: A Quantitative Analysis

While sulmazole's multifaceted mechanism of action is acknowledged, quantifying its inhibitory potency against specific phosphodiesterase isoforms is crucial for a complete understanding of its pharmacological profile.

Quantitative Data on Sulmazole's PDE Inhibition

The following table summarizes the available quantitative data on sulmazole's inhibitory activity against low Kₘ cAMP phosphodiesterase. It is important to note that some sources describe sulmazole as a "weak inhibitor of PDE III" and a "significant inhibitor of the cGMP specific isoenzyme, PDE V". However, the most specific quantitative data available points to its activity against Type III PDE.

| PDE Isoform Family | IC₅₀ (M) | Source |

| Type III | 5.0 ± 1.9 x 10⁻⁵ | [7] |

Note: Further research is required to fully elucidate the complete inhibitory profile of sulmazole across all low Kₘ cAMP phosphodiesterase isoforms and to resolve the conflicting reports regarding its primary PDE target.

Experimental Protocols for Characterizing Sulmazole's Inhibitory Activity

To ensure scientific integrity and reproducibility, a well-defined and validated experimental protocol is essential for characterizing the phosphodiesterase inhibitory activity of compounds like sulmazole. The following section provides a detailed, step-by-step methodology for a fluorescence-based PDE inhibition assay.

Detailed Methodology: Fluorescence Polarization-Based PDE Inhibition Assay

This protocol is a robust method for determining the in vitro potency of a test compound as a phosphodiesterase inhibitor. The assay is based on the principle of fluorescence polarization, where the binding of a fluorescently labeled nucleotide monophosphate (the product of the PDE reaction) to a binding agent results in a change in the polarization of the emitted light.

Materials:

-

Purified low Kₘ cAMP phosphodiesterase (e.g., PDE3A)

-

Fluorescently labeled cAMP substrate

-

PDE assay buffer

-

Binding agent (specific for the nucleotide monophosphate product)

-

Test compound (Sulmazole) and a reference inhibitor (e.g., milrinone)

-